REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[OH:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][CH2:23][NH:24][C:25](=[O:31])[O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[CH:18][CH:17]=1>CC(C)=O>[C:27]([O:26][C:25](=[O:31])[NH:24][CH2:23][CH2:22][C:19]1[CH:18]=[CH:17][C:16]([O:15][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:21][CH:20]=1)([CH3:28])([CH3:30])[CH3:29] |f:0.1.2|
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Name
|
|
Quantity
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1.4 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
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BrCC1=CC=CC=C1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C=C1)CCNC(OC(C)(C)C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 15 hours (h)
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Duration
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15 h
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between diethyl ether (Et2O) and water (H2O)
|
Type
|
WASH
|
Details
|
the organic fraction was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate (Na2SO4), suction
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel (SiO2) flash chromatography with 25% Et2O in hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCC1=CC=C(C=C1)OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |